N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide

Catalog No.
S3257858
CAS No.
894022-76-5
M.F
C15H18ClN3O2
M. Wt
307.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrroli...

CAS Number

894022-76-5

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.78

InChI

InChI=1S/C15H18ClN3O2/c16-11-3-5-13(6-4-11)19-10-12(9-14(19)20)17-15(21)18-7-1-2-8-18/h3-6,12H,1-2,7-10H2,(H,17,21)

InChI Key

MZGCRKDEVSYZBV-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl

solubility

not available

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group and a pyrrolidinone moiety. Its molecular formula is C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 307.77 g/mol . This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

, including:

  • Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding acids and amines.
  • Nucleophilic Substitution: The chlorophenyl group may be susceptible to nucleophilic attack, leading to substitution reactions.
  • Condensation Reactions: The compound can react with other amines or acids to form larger molecular structures through condensation.

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its potential activities include:

  • Antineoplastic Properties: Research suggests that compounds with similar structures may exhibit anticancer effects by inhibiting tumor growth.
  • Neuroprotective Effects: The presence of the pyrrolidine structure may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Activity: Some studies indicate that similar compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidine Ring: Starting from suitable precursors, a pyrrolidine ring is formed through cyclization reactions.
  • Introduction of the Chlorophenyl Group: The chlorophenyl moiety is introduced via nucleophilic substitution or electrophilic aromatic substitution methods.
  • Carboxamide Formation: The final step involves converting an amine into a carboxamide through acylation reactions.

These synthetic pathways often require careful optimization to achieve desired yields and purity levels.

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Research Tool: This compound can be utilized in biochemical research to study specific pathways or mechanisms related to its biological effects.

Interaction studies involving N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide focus on its binding affinity and activity against specific biological targets. Key areas of investigation include:

  • Protein-Ligand Interactions: Understanding how this compound interacts with proteins involved in disease processes can provide insights into its mechanism of action.
  • Synergistic Effects: Studies may explore how this compound interacts with other therapeutic agents, potentially enhancing efficacy or reducing side effects.

Several compounds share structural similarities with N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide. A comparison highlights its unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
N-[2-{[1-(4-chlorophenyl)-5-pyrrolidinone]}ethyl]-1H-indole-3-carboxamideIndole core with chlorophenyl and pyrrolidinoneBroader spectrum of biological activity
1-butyl-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamideSimilar oxopyrrolidine structureDifferent alkyl chain influences solubility
N-[2-{[1-(4-fluorophenyl)-5-pyrrolidinone]}ethyl]-1H-indoleIndole core with fluorine instead of chlorineEnhanced selectivity towards certain targets

These comparisons underscore the distinctiveness of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide while illustrating its potential within a broader context of related compounds.

XLogP3

1.5

Dates

Last modified: 08-19-2023

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